molecular formula C17H18N2O6 B1139256 Nifedipine-d6 CAS No. 1188266-14-9

Nifedipine-d6

Cat. No.: B1139256
CAS No.: 1188266-14-9
M. Wt: 352.37 g/mol
InChI Key: HYIMSNHJOBLJNT-LIJFRPJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nifedipine D6 can be synthesized using a deuterium exchange reaction where the hydrogen atoms in nifedipine are replaced with deuterium. This process typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Nifedipine D6 involves large-scale deuterium exchange reactions. The process requires stringent control of reaction parameters such as temperature, pressure, and the concentration of deuterated reagents to achieve high yields and purity .

Scientific Research Applications

Pharmacokinetic Studies

Nifedipine-d6 is extensively utilized in pharmacokinetic research to understand the metabolism and bioavailability of nifedipine. The deuterated compound allows researchers to track the drug's behavior in biological systems without interference from the non-deuterated form.

Key Studies

  • Population Pharmacokinetics :
    A study involving chronic kidney disease patients investigated the pharmacokinetics of nifedipine, utilizing this compound as an internal standard. This research highlighted the role of parathyroid hormone in modulating the drug's pharmacokinetics in patients with altered CYP3A enzyme activity .
  • Drug Interaction Studies :
    This compound has been employed to assess potential drug-drug interactions (DDIs). For instance, a study analyzed the effects of apatinib on the pharmacokinetics of nifedipine, demonstrating that this compound can serve as a probe substrate for evaluating CYP3A4-mediated interactions .

Therapeutic Applications

Beyond pharmacokinetic assessments, this compound has been explored for its therapeutic applications, particularly in localized treatments.

Case Studies

  • Topical Application for Anal Fissures :
    A randomized controlled trial evaluated the efficacy of a topical formulation containing nifedipine and lidocaine in treating chronic anal fissures. The study reported a significant healing rate (94.5%) in patients treated with nifedipine compared to controls (16.4%). This compound was utilized to ensure accurate measurement of drug concentration in plasma samples during this study .
  • Bioequivalence Studies :
    Raman mapping techniques have been applied to assess the bioequivalence of generic formulations of nifedipine against reference products. This compound was included as an internal standard to facilitate accurate quantification during pharmacokinetic evaluations .

Data Tables

The following table summarizes key findings from studies involving this compound:

Study FocusFindingsReference
Population PharmacokineticsSignificant correlation between parathyroid hormone levels and nifedipine clearance
Drug Interaction with ApatinibThis compound used as a probe for assessing CYP3A4 interactions
Topical Treatment for Anal Fissures94.5% healing rate with topical nifedipine-lidocaine versus 16.4% in controls
Bioequivalence AssessmentRaman mapping indicated similar release profiles between generic and reference formulations

Mechanism of Action

Nifedipine D6, like nifedipine, blocks voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions reduce blood pressure and increase the supply of oxygen to the heart .

Comparison with Similar Compounds

Uniqueness of Nifedipine D6: Nifedipine D6 is unique due to the presence of deuterium atoms, which provide stability against metabolic degradation and allow for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .

Biological Activity

Nifedipine-d6, a deuterated derivative of the calcium channel blocker nifedipine, plays a significant role in the treatment of hypertension and angina. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily recognized for its ability to inhibit L-type voltage-gated calcium channels. By blocking these channels, it reduces calcium ion influx into cells, leading to vasodilation and decreased myocardial contractility. This action is crucial for lowering blood pressure and alleviating symptoms associated with angina pectoris.

Calcium Channel Blockade
this compound inhibits L-type calcium channels, which are pivotal in muscle contraction. The blockade leads to:

  • Reduced Muscle Contraction : Particularly in vascular smooth muscle and cardiac tissues.
  • Decreased Blood Pressure : Resulting from vasodilation and reduced peripheral resistance.
  • Increased Oxygen Supply : Enhancing myocardial oxygen delivery during ischemic episodes.

Pharmacokinetics

This compound is metabolized primarily through the CYP3A4 pathway in the liver. The deuteration alters its pharmacokinetic properties, potentially leading to:

  • Prolonged Action : Due to slower metabolism compared to non-deuterated nifedipine.
  • Enhanced Stability : Improved tracking in metabolic studies due to isotopic labeling .

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
MetabolismCYP3A4
Half-life2-5 hours
BioavailabilityApproximately 45%
Peak Plasma Concentration (Cmax)1-3 hours post-administration

Hypertensive Emergencies

Nifedipine has shown efficacy in managing hypertensive emergencies. In a study involving patients with severe hypertension, administration of nifedipine resulted in:

  • Mean Arterial Pressure Reduction : From 248/134 mm Hg to 165/87 mm Hg.
  • Rapid Onset of Action : Buccal administration resulted in effects within 10-15 minutes .

Case Studies

  • Management of Acute Anal Fissure
    • A study compared topical nifedipine (0.5%) with glyceryl trinitrate for treating chronic anal fissures. Results indicated a healing rate of 89% for nifedipine versus 58% for glyceryl trinitrate, with fewer side effects reported .
  • Efficacy in Myocardial Ischemia
    • In an animal model study, this compound was effective in reducing calcium overload and inflammation in myocardium during ischemia/reperfusion injury, demonstrating its protective role against myocardial damage.

Biochemical Analysis

This compound exhibits significant biochemical activity by interacting with various cellular pathways:

  • Calcium Homeostasis Disruption : Leading to decreased muscle contraction.
  • Inflammatory Response Modulation : Inhibition of pyroptosis in myocardial tissues under stress conditions.

Summary of Findings

This compound demonstrates substantial biological activity as a calcium channel blocker with various therapeutic applications. Its unique pharmacokinetic profile due to deuteration enhances its potential for clinical use while providing valuable insights into metabolic studies.

Table 2: Summary of Clinical Efficacy

ConditionTreatment TypeHealing Rate (%)Side Effects (%)
Hypertensive EmergenciesBuccal Nifedipine--
Chronic Anal FissureTopical Nifedipine895

Q & A

Basic Research Questions

Q. What is the role of Nifedipine-d6 in pharmacokinetic (PK) studies, and how should it be incorporated into experimental design?

this compound, a deuterium-labeled analog of nifedipine, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify nifedipine in biological matrices. Methodologically, researchers should:

  • Optimize sample preparation (e.g., protein precipitation with acetonitrile and spiking with this compound as per ).
  • Validate assay parameters (precision, accuracy, matrix effects) to ensure deuterium labeling does not interfere with ionization efficiency .
  • Account for potential isotopic effects on retention time and fragmentation patterns during method development .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Stability studies should follow FDA/ICH guidelines for deuterated compounds:

  • Test short-term stability (room temperature, 24–72 hours), long-term stability (−80°C, ≥6 months), and freeze-thaw cycles.
  • Use LC-MS/MS to monitor degradation products (e.g., dehydro-nifedipine metabolites) and isotopic purity (>98%) as critical quality metrics .
  • Include light-protected storage protocols due to nifedipine’s photolability .

Q. What are the key considerations for selecting this compound as an internal standard in bioanalytical assays?

  • Ensure structural similarity and isotopic purity (>98%) to minimize matrix effects.
  • Validate parallelism between this compound and unlabeled nifedipine in calibration curves across relevant concentration ranges.
  • Cross-check against alternative internal standards (e.g., nimodipine-d7) if ion suppression is observed in complex matrices .

Advanced Research Questions

Q. How can researchers resolve contradictory data when using this compound in different biological matrices (e.g., plasma vs. tissue homogenates)?

Contradictions often arise from matrix-specific ion suppression or metabolite interference. Strategies include:

  • Method Adjustment : Optimize extraction solvents (e.g., acetonitrile vs. methanol) to improve recovery .
  • Cross-Validation : Compare results with orthogonal techniques (e.g., immunoassays) or alternative deuterated standards .
  • Data Triangulation : Use population pharmacokinetic modeling to reconcile discrepancies between in vitro and in vivo data .

Q. What methodological frameworks are recommended for integrating this compound into population PK models?

  • Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in drug clearance.
  • Incorporate covariates (e.g., CYP3A4 activity, genetic polymorphisms) that influence nifedipine metabolism.
  • Validate models using bootstrap analysis or visual predictive checks to ensure robustness .

Q. How should researchers address ethical and practical challenges in preclinical studies involving this compound?

  • Ethical Compliance : Adhere to NIH guidelines for animal welfare, including justification of sample sizes and humane endpoints .
  • Data Transparency : Publish raw LC-MS/MS datasets and modeling code to enable replication.
  • Risk Mitigation : Pre-screen animal models for CYP3A4 expression levels to reduce variability in PK outcomes .

Q. What advanced techniques can identify and quantify this compound metabolites in complex biological systems?

  • High-Resolution MS : Use Q-TOF or Orbitrap platforms to distinguish between deuterated and non-deuterated metabolites (e.g., hydroxydehydro-nifedipine carboxylate).
  • Stable Isotope Tracing : Track deuterium retention in metabolites to elucidate metabolic pathways .
  • Pharmacometabolomics : Integrate metabolite data with PK parameters to predict drug-drug interactions .

Q. Data Analysis and Interpretation

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies using this compound?

  • Feasible : Ensure access to validated LC-MS/MS systems and deuterated standards.
  • Novel : Focus on understudied applications (e.g., placental transfer studies in gestational hypertension).
  • Relevant : Align with gaps in calcium channel blocker research, such as personalized dosing in polymorphic populations .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Use Bayesian hierarchical models to handle sparse sampling in PK trials.
  • Apply Akaike Information Criterion (AIC) to compare nested models (e.g., one-compartment vs. two-compartment) .

Q. How to critically evaluate literature on this compound for systematic reviews or meta-analyses?

  • Quality Assessment : Use QUADAS-2 to evaluate bias in bioanalytical studies.
  • Data Synthesis : Perform sensitivity analyses to exclude studies with unvalidated internal standards or poor isotopic purity .

Properties

IUPAC Name

bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIMSNHJOBLJNT-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662146
Record name Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188266-14-9
Record name 3,5-Di(methyl-d3) 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188266-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.